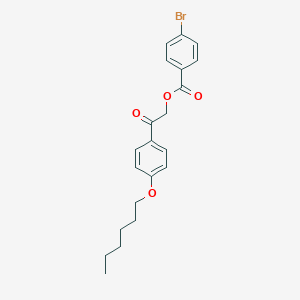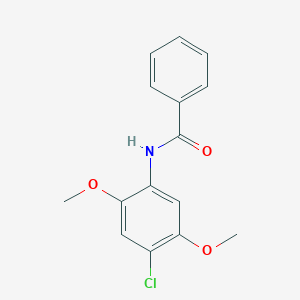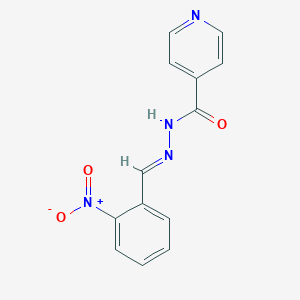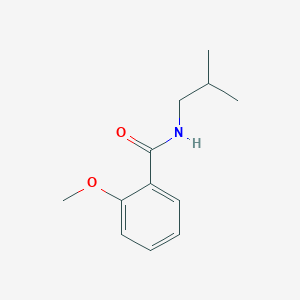
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger, which means that it can bind to NO and prevent it from reacting with other molecules. This property has made PTIO an essential tool in studying the role of NO in various biological processes.
作用機序
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate works by binding to NO and forming a stable complex. This prevents NO from reacting with other molecules and allows researchers to study the effects of NO on biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Some of these effects include:
- Inhibition of NO-mediated vasodilation
- Inhibition of NO-mediated neurotransmission
- Inhibition of NO-mediated immune response
- Protection against NO-induced oxidative stress
実験室実験の利点と制限
One of the main advantages of using 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in lab experiments is its ability to scavenge NO specifically. This allows researchers to study the effects of NO on biological processes without interference from other reactive oxygen species.
However, this compound also has some limitations. One limitation is that it can only scavenge NO in the presence of oxygen. This means that this compound cannot be used to scavenge NO under anaerobic conditions. Additionally, this compound can react with other molecules besides NO, which can lead to false results if not controlled for.
将来の方向性
There are many potential future directions for research involving 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate. Some possible areas of research include:
- Studying the effects of NO on cancer cells and the potential use of this compound in cancer therapy
- Investigating the role of NO in neurodegenerative diseases and the potential use of this compound in treating these diseases
- Developing new NO scavengers with improved specificity and efficacy
Conclusion
In conclusion, this compound is a valuable tool in scientific research for studying the role of NO in various biological processes. Its ability to scavenge NO specifically makes it an essential tool for studying NO-mediated processes. However, researchers must be aware of its limitations and control for potential false results. There are many potential future directions for research involving this compound, and its use will likely continue to be an important aspect of scientific research in the future.
合成法
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate can be synthesized by reacting 3-toluidine with diethyl ethoxymethylenemalonate, followed by reaction with propargyl bromide. The resulting product is then hydrolyzed to yield this compound.
科学的研究の応用
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate has been extensively used in scientific research to study the role of NO in various biological processes. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. This compound is used to scavenge NO in order to study the effects of NO on these processes.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
prop-2-ynyl 5-(3-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C15H17NO3/c1-3-10-19-15(18)9-5-8-14(17)16-13-7-4-6-12(2)11-13/h1,4,6-7,11H,5,8-10H2,2H3,(H,16,17) |
InChIキー |
HETJGJFUMGOCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)





![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)